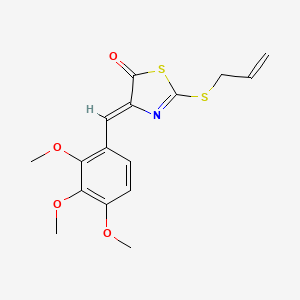
2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as ATMTB, is a thiazolone derivative that has been synthesized and studied for its potential biological and medicinal properties. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The mechanism of action of 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but studies suggest that it may act through various pathways. The compound has been found to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to the inhibition of their growth. Additionally, 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to modulate the expression of genes involved in inflammation and apoptosis, suggesting its potential use as an anti-inflammatory and anticancer agent.
Biochemical and Physiological Effects:
2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent. Additionally, 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been found to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent. The compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potential antimicrobial, anti-inflammatory, and anticancer activities. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potential toxicity and lack of specificity for certain targets. Further research is needed to fully understand the compound's mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research on 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one. One direction could be to further investigate the compound's mechanism of action and potential targets. This could lead to the development of more specific and effective therapies for various diseases. Another direction could be to explore the compound's potential use in combination therapies, as it has been shown to enhance the activity of certain antibiotics and anticancer agents. Additionally, further studies could be conducted to evaluate the safety and efficacy of 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one in animal models and clinical trials.
合成法
The synthesis of 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one can be achieved through a multi-step process involving the reaction of allylthiol with 2,3,4-trimethoxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with thiosemicarbazide to yield the final product, 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been the subject of various scientific studies due to its potential medicinal properties. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities. The compound has been tested against various bacterial and fungal strains, showing promising results in inhibiting their growth. Additionally, 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been found to reduce inflammation in animal models, suggesting its potential use as an anti-inflammatory agent. Studies have also shown that 2-(allylthio)-4-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
(4Z)-2-prop-2-enylsulfanyl-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-5-8-22-16-17-11(15(18)23-16)9-10-6-7-12(19-2)14(21-4)13(10)20-3/h5-7,9H,1,8H2,2-4H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFNSDOFLTYQEH-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)SC(=N2)SCC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)
![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)
![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)
![N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)


![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)
![1-benzyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5170193.png)
![3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5170199.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5170208.png)
![2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5170212.png)